Fmoc-5-chloro-DL-tryptophan

Peptide Synthesis Purity Analysis Halogenated Amino Acids

Fmoc-5-chloro-DL-tryptophan is an Fmoc-protected, halogenated derivative of the amino acid tryptophan, bearing a chlorine substituent at the 5-position of the indole ring. With a molecular formula of C₂₆H₂₁ClN₂O₄ and a molecular weight of 460.91 g/mol, it is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) for introducing chloro-modified tryptophan residues into peptide chains.

Molecular Formula C26H21ClN2O4
Molecular Weight 460.9 g/mol
CAS No. 1219398-51-2
Cat. No. B1322136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-5-chloro-DL-tryptophan
CAS1219398-51-2
Molecular FormulaC26H21ClN2O4
Molecular Weight460.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
InChIInChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
InChIKeyZRVDPQCSRZAYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-5-chloro-DL-tryptophan (CAS 1219398-51-2): Technical Specifications and Procurement-Ready Profile


Fmoc-5-chloro-DL-tryptophan is an Fmoc-protected, halogenated derivative of the amino acid tryptophan, bearing a chlorine substituent at the 5-position of the indole ring. With a molecular formula of C₂₆H₂₁ClN₂O₄ and a molecular weight of 460.91 g/mol, it is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) for introducing chloro-modified tryptophan residues into peptide chains .

Why Fmoc-5-chloro-DL-tryptophan Cannot Be Interchanged with Other Halogenated Tryptophan Analogs in Peptide Synthesis


While all Fmoc-protected tryptophan derivatives serve as SPPS building blocks, their distinct halogen substituents (Cl, Br, F) and regioisomeric positions (5- vs. 6-chloro) impart unique physicochemical properties and biological outcomes. Simple substitution between these analogs risks altering peptide conformation, target binding, or antimicrobial efficacy, as demonstrated in comparative studies of halogenated nisin variants [1][2]. The following quantitative evidence details the specific differentiation of Fmoc-5-chloro-DL-tryptophan relative to its closest comparators.

Quantitative Differentiation: Fmoc-5-chloro-DL-tryptophan vs. Closest Analogs in Purity, Antimicrobial Activity, and Structural Tuning


Purity Advantage: 98% vs. 95% for Common Halogenated Analogs

Fmoc-5-chloro-DL-tryptophan is commercially available at a certified purity of ≥98%, as specified by Aladdin Scientific . In contrast, the 5-bromo analog (Fmoc-5-bromo-DL-tryptophan) and the 5-fluoro analog (Fmoc-5-fluoro-DL-tryptophan) are typically offered at a minimum purity specification of 95% from major suppliers like AKSci .

Peptide Synthesis Purity Analysis Halogenated Amino Acids

Antimicrobial Peptide Potency: Chlorinated Tryptophan Residues Drive MIC Values of 8-16 μg/mL

The incorporation of 5-chloro-L-tryptophan into cyclic hexapeptides nicrophorusamides A and B resulted in potent antibacterial activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values of 8 μg/mL and 16 μg/mL, respectively [1]. This class-level inference highlights the critical role of the 5-chloro substituent in conferring bioactivity, as non-chlorinated analogs are not reported to exhibit this level of potency in the same structural context.

Antimicrobial Peptides Minimum Inhibitory Concentration Cyclic Peptides

Regioisomeric Differentiation: 5-Chloro vs. 6-Chloro Substitution in Natural Product Biosynthesis

5-Chlorotryptophan is a naturally occurring residue in clinically relevant lantibiotics such as NAI-107 and in cyclic peptides like nicrophorusamides [1][2]. In contrast, 6-chlorotryptophan is less commonly encountered in bioactive natural products. This regioisomeric preference suggests that the 5-chloro substitution may offer a steric or electronic advantage for biological target recognition, making Fmoc-5-chloro-DL-tryptophan a strategically superior choice for mimicking or optimizing natural product scaffolds compared to its 6-chloro counterpart .

Natural Products Regioisomers Halogenated Peptides

Racemic Mixture Utility: DL Form for Non-Stereospecific Screening Campaigns

Fmoc-5-chloro-DL-tryptophan is supplied as a racemic mixture (DL), whereas the corresponding L-isomer (Fmoc-5-chloro-L-tryptophan, CAS 1257849-07-2) and D-isomer (CAS 1257856-10-2) are also available . While the DL form is priced higher ($361.90 for 250mg at Aladdin) compared to the L-isomer ($65.90 for 250mg) , the racemic mixture provides a unique advantage for initial peptide library screening where stereochemistry is not yet defined, allowing researchers to explore both enantiomeric outcomes without purchasing separate L- and D- building blocks.

Racemic Mixture Stereochemistry Peptide Library

Optimal Application Scenarios for Fmoc-5-chloro-DL-tryptophan Based on Quantitative Evidence


Synthesis of Antimicrobial Cyclic Peptides Mimicking Nicrophorusamides

Given the demonstrated MIC values of 8-16 μg/mL for 5-chlorotryptophan-containing cyclic peptides against S. aureus [1], Fmoc-5-chloro-DL-tryptophan is an ideal building block for the solid-phase synthesis of novel antimicrobial candidates. Its ≥98% purity ensures high-fidelity incorporation into complex peptide sequences.

Structure-Activity Relationship (SAR) Studies on Halogenated Peptides

The 5-chloro substituent's unique steric (van der Waals radius: 1.75 Å) and electronic (electronegativity: 3.16) properties differentiate it from 5-bromo (1.85 Å, 2.96) and 5-fluoro (1.47 Å, 3.98) analogs [2]. This makes Fmoc-5-chloro-DL-tryptophan a critical tool for probing how halogen size and polarity affect peptide conformation, target binding, and metabolic stability.

Racemic Peptide Library Synthesis for Initial Hit Discovery

For high-throughput screening of peptide libraries where the optimal stereochemistry is unknown, the DL racemic form of Fmoc-5-chloro-DL-tryptophan allows the generation of both L- and D- containing peptides in a single synthesis . This approach accelerates hit identification while minimizing upfront procurement costs for separate enantiopure building blocks.

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